1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate
Description
1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate is a synthetic organic compound featuring a quinoline core substituted with a dichlorophenyl carbamoyl group and a furan-2-carboxylate ester.
Properties
Molecular Formula |
C24H20Cl2N2O4 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)carbamoyl]-2,2,4-trimethylquinolin-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C24H20Cl2N2O4/c1-14-13-24(2,3)28(23(30)27-15-6-8-18(25)19(26)11-15)20-9-7-16(12-17(14)20)32-22(29)21-5-4-10-31-21/h4-13H,1-3H3,(H,27,30) |
InChI Key |
WBZOCJLKVAFGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Dichlorophenyl Carbamoyl Group: This step often involves the reaction of the quinoline derivative with 3,4-dichlorophenyl isocyanate under controlled conditions to form the carbamoyl linkage.
Attachment of the Furan Carboxylate Group: The final step involves esterification or amidation reactions to attach the furan-2-carboxylate group to the quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamoyl group to an amine.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline core.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate may exhibit interesting pharmacological properties. Research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate would depend on its specific application. For instance, if used as a drug, it might inhibit or activate specific enzymes or receptors. The dichlorophenyl group could enhance binding affinity to certain biological targets, while the quinoline core might facilitate cell membrane penetration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Key structural analogs and their distinctions:
Key Observations:
- Halogenation Patterns : The target compound’s 3,4-dichlorophenyl group contrasts with the 2,4-dichlorophenyl substituents in etaconazole and DCPMU, which may alter binding affinity or metabolic stability .
- Ester vs. Carbamate Groups : The furan-2-carboxylate ester in the target compound may enhance lipophilicity relative to the carbamate or urea groups in analogs, affecting membrane permeability .
Physicochemical and Crystallographic Properties
- Crystal Packing: The fluoropyridine analog in exhibits planar deviations (0.118–0.174 Å) and Cl···F/Cl···Cl interactions, which stabilize its crystal lattice . The target compound’s trimethyl groups on the quinoline ring could induce steric hindrance, reducing planarity and altering intermolecular interactions.
- Solubility : The furan-2-carboxylate ester may improve aqueous solubility compared to DCPMU’s hydrophobic urea structure, though this requires experimental validation .
Biological Activity
The compound 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate is a derivative of dihydroquinoline, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H21Cl4N3O3
- Molecular Weight : 565.28 g/mol
- LogP : 9.106 (indicating high lipophilicity)
| Property | Value |
|---|---|
| Molecular Weight | 565.28 g/mol |
| LogP | 9.106 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 54.21 Ų |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by modulating antioxidant enzyme activities and decreasing pro-inflammatory cytokines. This mechanism is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
- Hepatoprotective Effects : Studies have demonstrated that derivatives of dihydroquinoline exhibit hepatoprotective properties in models of liver injury induced by acetaminophen. The compound helps restore redox balance and inhibits apoptosis pathways mediated by caspases .
- Anti-inflammatory Properties : By reducing levels of inflammatory markers such as NF-κB and immunoglobulin G, the compound may mitigate inflammation associated with various pathological conditions .
Hepatoprotective Study
A significant study evaluated the effects of a related dihydroquinoline derivative on liver injury in rats induced by acetaminophen. The results indicated:
- Reduced levels of oxidative stress markers.
- Decreased activity of caspases involved in apoptosis.
- Improved liver function markers post-treatment.
This suggests that the compound could serve as a potential therapeutic agent for liver protection .
Anticancer Potential
Another area of interest is the anticancer activity of compounds similar to the target compound. A study on pyridine-sulfonamide derivatives revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines with GI50 values ranging from 13.6 to 14.9 µM. These findings suggest that structural modifications can enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
